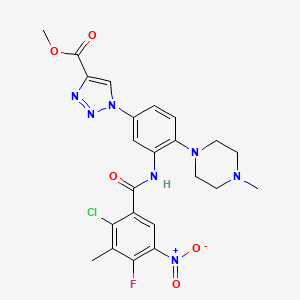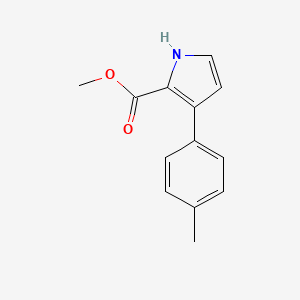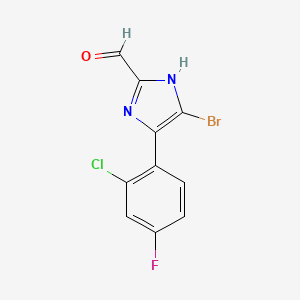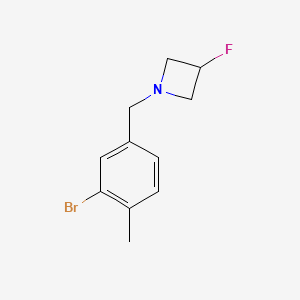
1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine is an organic compound that features a benzyl group substituted with bromine and methyl groups, attached to a fluoroazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine typically involves multiple steps. One common approach is the free radical bromination of 4-methylbenzyl alcohol to introduce the bromine atom at the desired position . This is followed by nucleophilic substitution reactions to introduce the fluoroazetidine ring . The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the benzylic position .
Scientific Research Applications
1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzyl alcohol: A related compound with similar structural features but different functional groups.
3-Bromo-4-methylbenzenemethanol: Another similar compound with a hydroxyl group instead of the fluoroazetidine ring.
Uniqueness
1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The fluoroazetidine ring adds to its uniqueness by providing a rigid and reactive framework for various applications .
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]-3-fluoroazetidine |
InChI |
InChI=1S/C11H13BrFN/c1-8-2-3-9(4-11(8)12)5-14-6-10(13)7-14/h2-4,10H,5-7H2,1H3 |
InChI Key |
VAJPMKULMIKOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)

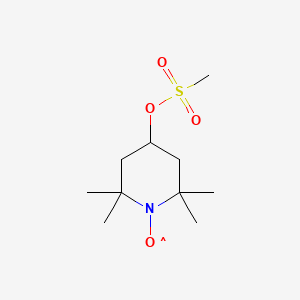
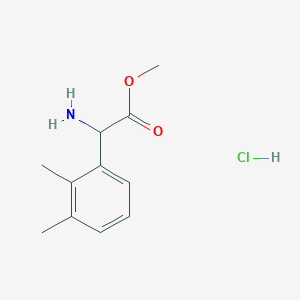
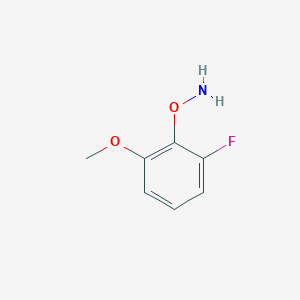
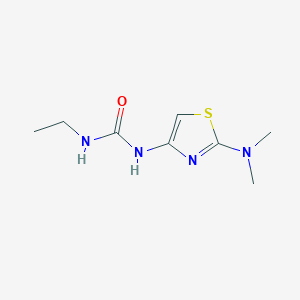
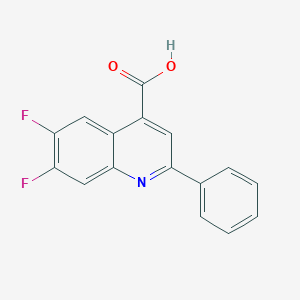
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)
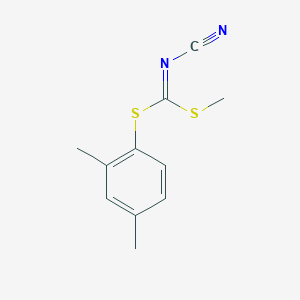
![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
